
Reproducibility of Amber Simulations: A
Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Amberline

Cat. No.: B1667016 Get Quote

For researchers in computational chemistry and drug development, ensuring the reproducibility

of molecular dynamics (MD) simulations is paramount for the validity and impact of their work.

This guide provides a comprehensive comparison of the reproducibility of simulations

performed with the Amber software suite across different computational platforms, with a focus

on the key differences between running simulations on Central Processing Units (CPUs) and

Graphics Processing Units (GPUs).

Key Factors Influencing Reproducibility
The primary factor affecting the reproducibility of Amber simulations across different hardware

is the numerical precision used in the calculations. While modern CPUs typically perform

floating-point arithmetic in double precision (DP), GPUs often leverage single precision (SP) or

mixed precision (SPDP) to achieve significant performance gains. The Amber development

team has addressed this by implementing and validating various precision models within the

GPU-accelerated (pmemd.cuda) version of the software, aiming to provide results comparable

to the traditional CPU (pmemd or pmemd.MPI) implementation.[1][2][3]

Minor discrepancies can also arise from differences in hardware architecture, compiler

versions, and even the operating system, though these effects are generally considered to be

less significant than the choice of precision model.[4]
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The choice of computational platform significantly impacts simulation performance. GPUs have

become the standard for high-throughput MD simulations due to their massively parallel

architecture. The following table summarizes typical performance benchmarks for Amber

simulations on various platforms.

Platform
System Size
(Atoms)

Simulation Speed
(ns/day)

Notes

CPU (Multi-core)

Multi-core CPU

Cluster (MPI)
23,558 (DHFR) ~20-50

Performance scales

with the number of

cores.

90,906 (Factor IX) ~5-15

GPU (NVIDIA)

Performance varies

significantly with GPU

model and precision

model.

NVIDIA RTX 4090 23,558 (DHFR) ~1700

High-end consumer

GPU offering excellent

performance.[5]

1,067,095 (STMV) ~82 [5]

NVIDIA A100 23,558 (DHFR) ~1200-1500

Data center GPU

optimized for scientific

computing.

1,067,095 (STMV) ~60-70

NVIDIA RTX 6000

Ada
90,906 (Factor IX) ~300-400

Professional

workstation GPU.[6]

Note: Performance figures are approximate and can vary based on the specific hardware,

simulation parameters, and system size. The data is compiled from various benchmark

sources.[4][5][6]
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Reproducibility of Simulation Results: A
Quantitative Look
While performance is a key consideration, the scientific validity of simulation results hinges on

their reproducibility. The following tables provide a qualitative and quantitative comparison of

simulation outputs across different platforms and precision models.

Energy Conservation and Trajectory Similarity
Comparison Key Metric Observation

CPU (DP) vs. GPU (DPDP) Total Energy
Differences are typically within

machine precision.

RMSD of trajectory
Nearly identical trajectories are

expected.

CPU (DP) vs. GPU (SPDP) Total Energy
Extremely small differences

are observed.[3]

RMSD of trajectory

Trajectories are highly similar,

with minor deviations over long

timescales. This is the

recommended precision model

for a balance of speed and

accuracy.[1][2]

CPU (DP) vs. GPU (SPSP) Total Energy
Noticeable energy drift can

occur over long simulations.

RMSD of trajectory

Significant deviations in

trajectories can accumulate

over time due to rounding

errors.[1][2]

Impact of Operating System
There is limited published data directly comparing the reproducibility of Amber simulations

across different operating systems (e.g., Linux vs. Windows vs. macOS). However, the general

consensus in the molecular modeling community is that as long as the same version of Amber
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and its dependencies are used, the results should be highly reproducible. Minor differences, if

any, would likely stem from compiler variations rather than the operating system itself. Platform

variations are stated to have an insignificant effect on performance, and this is expected to

extend to the simulation results.[4]

Experimental Protocols for Assessing
Reproducibility
To quantitatively assess the reproducibility of Amber simulations on your specific hardware, the

following experimental protocol is recommended.

System Preparation
Select a well-characterized benchmark system. A common choice is Dihydrofolate

Reductase (DHFR) in explicit solvent, with approximately 23,558 atoms.

Use a standard force field, such as ff14SB for the protein and TIP3P for water.

Prepare the system using the tleap module of AmberTools. This includes adding hydrogen

atoms, solvating the protein in a water box, and adding counter-ions to neutralize the

system.

Generate the topology (.prmtop) and coordinate (.inpcrd) files.

Simulation Protocol
Perform an initial energy minimization to remove any steric clashes.

Gradually heat the system to the desired temperature (e.g., 300 K) over a short simulation

(e.g., 100 ps) with weak restraints on the protein backbone.

Equilibrate the system at the target temperature and pressure (e.g., 1 atm) for a longer

period (e.g., 1 ns) to allow the system to relax.

Run production simulations on each platform you wish to compare (e.g., CPU cluster, GPU

workstation).

Use the same starting coordinates and velocities from the end of the equilibration phase.
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Use the same simulation parameters (e.g., timestep, temperature and pressure coupling

algorithms, cutoff distances).

For GPU simulations, run separate simulations for each precision model (SPDP and

DPDP).

Analysis of Results
Compare the total, potential, and kinetic energies from the output files of each simulation.

Plot these values over time to check for conservation and drift.

Calculate the Root Mean Square Deviation (RMSD) of the protein backbone atoms with

respect to the initial structure for each trajectory.

Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify regions of

high flexibility.

Perform a cross-RMSD analysis between trajectories generated on different platforms to

quantify their structural similarity.

The following diagram illustrates the experimental workflow for assessing simulation

reproducibility.
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Experimental Workflow for Reproducibility Assessment
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Workflow for assessing Amber simulation reproducibility.
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Logical Relationships in Reproducibility
The decision to use a particular platform and precision model involves a trade-off between

performance and strict numerical identity with traditional CPU-based simulations. The following

diagram illustrates these relationships.

Decision Logic for Platform and Precision
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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